Cas no 2138278-64-3 (N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine)
![N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine structure](https://ja.kuujia.com/scimg/cas/2138278-64-3x500.png)
N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine 化学的及び物理的性質
名前と識別子
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- EN300-702242
- 2138278-64-3
- N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine
-
- インチ: 1S/C9H14N2O/c1-2-6-10-9-7-4-3-5-8(7)12-11-9/h2-6H2,1H3,(H,10,11)
- InChIKey: LCKLFQKJVDSJOJ-UHFFFAOYSA-N
- SMILES: O1C2CCCC=2C(=N1)NCCC
計算された属性
- 精确分子量: 166.110613074g/mol
- 同位素质量: 166.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 152
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 38.1Ų
N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-702242-0.1g |
N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine |
2138278-64-3 | 95.0% | 0.1g |
$779.0 | 2025-03-12 | |
Enamine | EN300-702242-0.5g |
N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine |
2138278-64-3 | 95.0% | 0.5g |
$849.0 | 2025-03-12 | |
Enamine | EN300-702242-0.25g |
N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine |
2138278-64-3 | 95.0% | 0.25g |
$814.0 | 2025-03-12 | |
Enamine | EN300-702242-1.0g |
N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine |
2138278-64-3 | 95.0% | 1.0g |
$884.0 | 2025-03-12 | |
Enamine | EN300-702242-0.05g |
N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine |
2138278-64-3 | 95.0% | 0.05g |
$744.0 | 2025-03-12 | |
Enamine | EN300-702242-2.5g |
N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine |
2138278-64-3 | 95.0% | 2.5g |
$1735.0 | 2025-03-12 | |
Enamine | EN300-702242-5.0g |
N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine |
2138278-64-3 | 95.0% | 5.0g |
$2566.0 | 2025-03-12 | |
Enamine | EN300-702242-10.0g |
N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine |
2138278-64-3 | 95.0% | 10.0g |
$3807.0 | 2025-03-12 |
N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amineに関する追加情報
Recent Advances in the Study of N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine (CAS: 2138278-64-3)
The compound N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine (CAS: 2138278-64-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the efficient synthetic routes for N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine, with particular emphasis on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method that reduces byproduct formation and enhances scalability. This advancement is crucial for potential industrial applications, where reproducibility and cost-effectiveness are paramount.
In terms of biological activity, preliminary in vitro studies have demonstrated that N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine exhibits promising inhibitory effects on specific kinase targets implicated in inflammatory pathways. These findings were corroborated by a separate study published in Bioorganic & Medicinal Chemistry Letters, which reported IC50 values in the low micromolar range. Such activity profiles suggest potential applications in treating chronic inflammatory diseases, though further in vivo validation is required.
Structural-activity relationship (SAR) studies have also been conducted to explore modifications to the N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine scaffold. Researchers have identified that the propyl group at the 3-position is critical for maintaining potency, while modifications to the oxazole ring can modulate selectivity. These insights are invaluable for the design of next-generation derivatives with improved pharmacological properties.
Despite these promising developments, challenges remain in the clinical translation of N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine. Pharmacokinetic studies indicate moderate bioavailability, necessitating further optimization of formulation strategies. Additionally, comprehensive toxicity profiling is still underway to ensure safety for human use. Collaborative efforts between academic and industrial researchers are expected to accelerate progress in these areas.
In conclusion, N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine represents a compelling case study in modern drug discovery, showcasing the interplay between synthetic chemistry and biological evaluation. Continued research into its mechanisms of action and therapeutic potential will likely yield significant contributions to the field of medicinal chemistry in the coming years.
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